molecular formula C12H20O4 B6326158 Diethyl 3-ethylcyclobutane-1,1-dicarboxylate CAS No. 66016-02-2

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate

Cat. No. B6326158
CAS RN: 66016-02-2
M. Wt: 228.28 g/mol
InChI Key: NHDOSBGQQMXBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H20O4 . It has a molecular weight of 228.29 . The compound is typically a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is 1S/C12H20O4/c1-4-9-7-12(8-9,10(13)15-5-2)11(14)16-6-3/h9H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate is a pale-yellow to yellow-brown liquid . The compound is stored at room temperature .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

diethyl 3-ethylcyclobutane-1,1-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-4-9-7-12(8-9,10(13)15-5-2)11(14)16-6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDOSBGQQMXBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-ethylcyclobutane-1,1-dicarboxylate

Synthesis routes and methods

Procedure details

Sodium metal (7.6 g, 0.33 g/atom) was dispersed in 50 ml of dry xylene (distilled from sodium hydride) by heating to 130° C. with rapid stirring. Dry xylene (168 ml) and 47.8 g (45.2 ml, 0.298 mole) of diethyl malonate were then added thereto and the mixture was allowed to react at 120° C. To the resultant mixture there was then added 48.1 g (0.116 mole) of 2-ethyl-propyl-1,3-ditosylate (prepared in 1B) dissolved in 120 ml of dry xylene. This reaction mixture was heated to about 150° C. and stirred for 18 hr. The mixture was cooled and poured into 500 ml of water and extracted with 600 ml (3×300 ml) of ether. The aqueous material was made acidic with 10% aqueous HCl and then extracted with 600 ml (2×300 ml) of ether. The combined ether extract was washed with 200 ml of saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered and the solvent was removed in vacuo. Distillation of the product at reduced pressure yielded 7.0 g of the title compound having the following physical characteristics:
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-ethyl-propyl-1,3-ditosylate
Quantity
48.1 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
45.2 mL
Type
reactant
Reaction Step Five
Quantity
168 mL
Type
reactant
Reaction Step Five

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